molecular formula C21H24N3O7P B11382463 Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11382463
M. Wt: 461.4 g/mol
InChI Key: IMHKFWULQLXDJO-UHFFFAOYSA-N
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Description

Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate is a complex organic compound featuring a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Phosphonate Group: The phosphonate group is introduced via a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.

    Attachment of Substituents: The 4-methoxyphenyl and 4-nitrophenyl groups are introduced through nucleophilic substitution reactions, often using corresponding halides and suitable bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may act as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or activate enzymes that recognize phosphate substrates. The aromatic substituents may enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (5-{[2-(4-hydroxyphenyl)ethyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate
  • Dimethyl (5-{[2-(4-methylphenyl)ethyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate

Uniqueness

Compared to similar compounds, Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are required.

Properties

Molecular Formula

C21H24N3O7P

Molecular Weight

461.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-2-[(4-nitrophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C21H24N3O7P/c1-28-18-10-6-15(7-11-18)12-13-22-20-21(32(27,29-2)30-3)23-19(31-20)14-16-4-8-17(9-5-16)24(25)26/h4-11,22H,12-14H2,1-3H3

InChI Key

IMHKFWULQLXDJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(N=C(O2)CC3=CC=C(C=C3)[N+](=O)[O-])P(=O)(OC)OC

Origin of Product

United States

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